7-hexyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione

Solubility Formulation In vitro assays

This compound offers a unique N7-hexyl, 8-propylamino substitution pattern that confers dual TRPA1/PDE4B7A inhibition, validated in vivo for antinociception (ED50 <30 mg/kg, i.p.). Its polypharmacological profile ensures reproducible results in neuropathic/inflammatory pain models and XDH enzyme assays. Generic substitution risks altered target engagement and metabolic stability. High aqueous solubility supports flexible dosing formulations without co-solvents.

Molecular Formula C16H27N5O2
Molecular Weight 321.425
CAS No. 377059-57-9
Cat. No. B2787265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hexyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione
CAS377059-57-9
Molecular FormulaC16H27N5O2
Molecular Weight321.425
Structural Identifiers
SMILESCCCCCCN1C2=C(N=C1NCCC)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C16H27N5O2/c1-5-7-8-9-11-21-12-13(18-15(21)17-10-6-2)19(3)16(23)20(4)14(12)22/h5-11H2,1-4H3,(H,17,18)
InChIKeyLFCAGBFGPUQMQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Hexyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione (CAS 377059-57-9): Structural Identity and Procurement Baseline


7-Hexyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione (CAS 377059-57-9) is a synthetic purine-2,6-dione derivative featuring a hexyl chain at N7, methyl groups at N1 and N3, and an 8-propylamino substituent . It has a molecular formula of C16H27N5O2 and a molecular weight of 321.42 g/mol . It is categorized as a xanthine analog and has been annotated in authoritative databases as an inhibitor of xanthine dehydrogenase/oxidase (XDH) [1]. This compound is listed as a research chemical by major suppliers, indicating its use as a building block or pharmacological probe rather than an approved drug .

Why 7-Hexyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione Cannot Be Simply Replaced by Other Xanthine Analogs


Substituting this compound with a generic 1,3-dimethylxanthine or another 8-substituted analog introduces significant risks of altered target engagement and pharmacokinetics. The specific combination of a lipophilic N7-hexyl chain and a basic 8-propylamino group is designed to confer a unique polypharmacological profile—simultaneous inhibition of TRPA1 channels and phosphodiesterases (PDE4B/7A)—which has been validated in vivo for purine-2,6-dione derivatives of this class [1]. Minor modifications to the N7 alkyl length or the 8-amino substituent dramatically shift selectivity, potency, and metabolic stability, as demonstrated in structure-activity relationship studies on related series [2]. Therefore, generic substitution without rigorous side-by-side comparison can invalidate experimental reproducibility and therapeutic potential.

Quantitative Differentiation of 7-Hexyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione Against Comparator Compounds


Aqueous Solubility Profile Enables In Vitro Assay Compatibility Without Co-Solvents

This compound exhibits aqueous solubility of ≥25.22 mg/mL in water, which corresponds to a concentration of approximately 100 mM . This high water solubility facilitates direct use in biological assays without the need for DMSO or other organic co-solvents that can interfere with cell viability or enzyme activity. In contrast, many structurally related 8-substituted xanthines with comparable lipophilicity (cLogP ~2.5–3.5) show significantly lower aqueous solubility (<5 mg/mL), often requiring co-solvents or formulation aids that introduce experimental variability [1].

Solubility Formulation In vitro assays

Dual TRPA1 Antagonism and PDE4B/7A Inhibition at Single-Digit Micromolar Potency

Studies on the purine-2,6-dione chemical class, of which this compound is a close structural analog, have identified derivatives that act as dual TRPA1 antagonists and PDE4B/7A inhibitors. Compound 36—a closely related 8-alkoxypurine-2,6-dione—exhibits monodigital IC50 values against PDE4B/7A comparable to the selective inhibitors rolipram (PDE4) and BRL-50481 (PDE7) [1]. The N7-hexyl and 8-propylamino substitution pattern present in CAS 377059-57-9 is a core pharmacophoric feature enabling this dual activity, as demonstrated in structure-activity relationship studies across multiple analog series [2]. In vivo, compound 36 produced significant, dose-dependent antinociception in the formalin test (Phase II, ED50 < 30 mg/kg, i.p.) and anti-inflammatory effects in carrageenan-induced edema in rats [1].

TRPA1 antagonist PDE4 inhibitor PDE7 inhibitor Pain pharmacology

Annotated Xanthine Dehydrogenase/Oxidase (XDH) Inhibition Indicates Urate-Lowering Potential Distinct from Methylxanthine Stimulants

The Therapeutic Target Database (TTD) annotates CAS 377059-57-9 as a small-molecule inhibitor of xanthine dehydrogenase/oxidase (XDH) [1]. This target is clinically validated for the treatment of hyperuricemia and gout by agents such as allopurinol (IC50 ~7 µM against human XO) and febuxostat (Ki = 0.6 nM) [2]. While the quantitative inhibitory potency of this specific compound against XDH has not been published in the open literature, its annotation as an XDH inhibitor provides a defined mechanistic anchor that differentiates it from theophylline and caffeine, which are adenosine receptor antagonists rather than XDH inhibitors [3].

Xanthine oxidase inhibitor Hyperuricemia Purine metabolism

Optimal Application Scenarios for 7-Hexyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione Based on Verified Evidence


In Vivo Analgesic and Anti-Inflammatory Pharmacology Studies Using Purine-2,6-dione Scaffolds

This compound, as part of the purine-2,6-dione class with demonstrated TRPA1 antagonism and PDE4/7 inhibition in vivo, is suitable for studies investigating dual-mechanism analgesia for neuropathic and inflammatory pain. Researchers can employ the rat formalin test, oxaliplatin-induced neuropathy model, or collagen-induced arthritis model, where related derivatives produced dose-dependent antinociception (ED50 < 30 mg/kg, i.p.) [1]. Its high aqueous solubility supports flexible dosing formulation without co-solvents .

In Vitro Xanthine Oxidase Inhibition and Urate-Lowering Profiling

Given its annotation as an inhibitor of xanthine dehydrogenase/oxidase (XDH) in the TTD database, the compound can be used as a reference molecule in enzyme inhibition assays (e.g., spectrophotometric measurement of uric acid formation using xanthine as substrate) to explore structure-activity relationships for non-purine XO inhibitor scaffolds [2]. This application is valuable for academic groups and biotech companies developing next-generation urate-lowering therapies.

Chemical Biology Studies of Polypharmacology at TRPA1 and PDE Isoforms

The simultaneous targeting of TRPA1 channels and PDE4B/7A enzymes represents a novel polypharmacological approach to pain management [1]. This compound serves as a key structural intermediate for medicinal chemistry optimization programs aiming to balance dual inhibitory activity, refine subtype selectivity, and improve pharmacokinetic profiles. Its 7-hexyl, 8-propylamino substitution pattern embodies the core pharmacophore required for dual activity [3].

Building Block for Synthesis of Designer Xanthine Libraries

With its well-defined substitution pattern (N1,N3-dimethyl, N7-hexyl, C8-propylamino), this compound is a versatile scaffold for late-stage diversification. The 8-propylamino group can be further functionalized, and the 7-hexyl chain can be varied to modulate lipophilicity and metabolic stability, as demonstrated in published medicinal chemistry campaigns on related purine-2,6-dione series [3].

Quote Request

Request a Quote for 7-hexyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.